(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride
Overview
Description
(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride: is a chemical compound with the molecular formula C14H14Cl2N2·2HCl and a molecular weight of 354.10 g/mol . This compound is known for its chiral properties and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from 2-chlorophenylamine . The process involves the formation of an intermediate compound through a reaction with ethylenediamine , followed by chlorination and purification steps to obtain the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve optimal results.
Chemical Reactions Analysis
(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, inert atmosphere.
Substitution: Nucleophiles such as halides, amines, alcohols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Chlorinated phenols, quinones.
Reduction: Amines, alcohols.
Substitution: Chloro-substituted ethylenediamines, phenyl-substituted compounds.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and inhibition.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which (1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, binding to metal ions and influencing their reactivity in catalytic processes. It also interacts with enzymes, modulating their activity and affecting biochemical pathways.
Comparison with Similar Compounds
(1S, 2S)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
(1R, 2R)-1,2-Bis(2-chlorophenyl)ethylenediamine dihydrochloride: The enantiomer of the compound, differing in the spatial arrangement of atoms.
(1S, 2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine dihydrochloride: Similar structure but with hydroxyl groups instead of chloro groups.
(1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride: Similar chiral ligand but with naphthyl groups instead of chlorophenyl groups.
These comparisons help in understanding the unique properties and applications of This compound in various scientific and industrial contexts.
Properties
IUPAC Name |
(1S,2S)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2.2ClH/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGVUHANCVCDJJ-AXEKQOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Cl)N)N)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]([C@H](C2=CC=CC=C2Cl)N)N)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726740 | |
Record name | (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052707-24-0 | |
Record name | (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1052707-24-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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